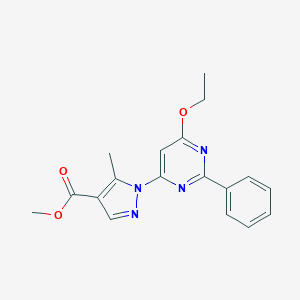![molecular formula C11H10N4OS B287529 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MTT, is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. MTT is a member of the thiadiazole family, which is known for its diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it may act through multiple pathways. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing cancer development. Additionally, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical and physiological effects:
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, antibacterial activity, and anti-inflammatory activity. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. In addition, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to regulate the expression of genes involved in cancer development and progression.
实验室实验的优点和局限性
One advantage of using 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
未来方向
There are several future directions for the study of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Another direction is to study the mechanism of action of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in more detail, including its interactions with cellular pathways and enzymes. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as well as its potential side effects. Finally, the development of new derivatives of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved therapeutic properties is another future direction for research.
In conclusion, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anticancer, antimicrobial, and anti-inflammatory properties, and has been shown to regulate various cellular pathways and enzymes. While further studies are needed to determine the optimal dosage and toxicity profile of 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, its potential therapeutic applications make it a promising compound for future research.
合成方法
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 2-amino-5-methylthiazole with 2-bromoanisole and sodium azide, followed by cyclization with sulfur and phosphorus oxychlorides. Another method involves the reaction of 2-amino-5-methylthiazole with 2-bromoanisole and potassium carbonate in dimethylformamide, followed by cyclization with sulfur and sodium nitrite.
科学研究应用
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In addition, 6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C11H10N4OS |
分子量 |
246.29 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3 |
InChI 键 |
RXBHERXXCHADRE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
规范 SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)